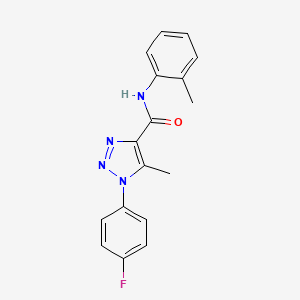
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.
Applications De Recherche Scientifique
Experimental and Theoretical Analysis of Intermolecular Interactions
In a study focusing on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, researchers explored the crystal structures of two derivatives to understand different intermolecular interactions. They employed techniques like DSC, TGA, and hot stage microscopy to analyze solvatomorphic behavior, and used Hirshfeld surfaces to evaluate interaction fingerprints. Quantum mechanical calculations provided insights into the nature of these interactions, particularly lp⋯π interactions, highlighting their significance in understanding molecular behavior and stability (Shukla et al., 2014).
Catalyst- and Solvent-Free Synthesis
Another study presented a regioselective synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement. The research detailed the synthesis process starting from N-acylation to the final rearrangement, emphasizing the solvent-free conditions that enhance the green chemistry aspect. Theoretical studies using density functional theory (DFT) complemented the experimental findings, offering a deeper understanding of the reaction mechanisms and intermolecular interactions involved (Moreno-Fuquen et al., 2019).
Microwave-Assisted Synthesis and Biological Activity
The synthesis and biological evaluation of 1,2,4-triazole derivatives have also been explored, with a focus on their potential analgesic properties. A microwave-assisted synthesis route facilitated the rapid preparation of these derivatives, which were then tested for their analgesic efficacy using various in vivo methods. This study exemplifies the pharmaceutical applications of 1,2,4-triazole derivatives, underscoring their potential as lead compounds in drug discovery (Zaheer et al., 2021).
Antitumor Activity
The antitumor potential of triazole derivatives was highlighted in a study that synthesized a compound similar in structure to the one of interest. The research demonstrated the compound's ability to inhibit cancer cell proliferation, suggesting the therapeutic applications of such molecules in oncology. This study adds to the growing body of evidence supporting the use of triazole derivatives in the development of novel anticancer agents (Hao et al., 2017).
Antimicrobial Activity
Research on novel 1H-1,2,3-triazole-4-carboxamides unveiled their promising antimicrobial properties against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their antimicrobial efficacy, highlighting the potential of these compounds in addressing antibiotic resistance issues (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-3-4-6-15(11)19-17(23)16-12(2)22(21-20-16)14-9-7-13(18)8-10-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHFUJDWWWKVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

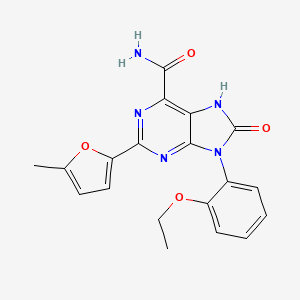
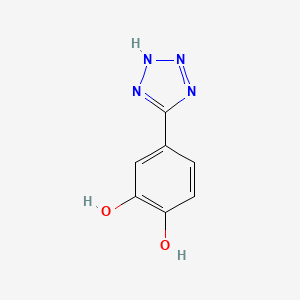

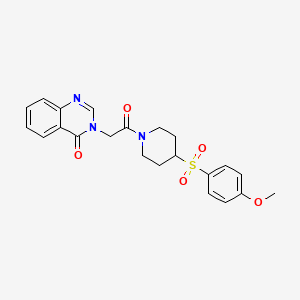

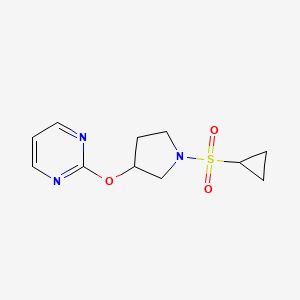

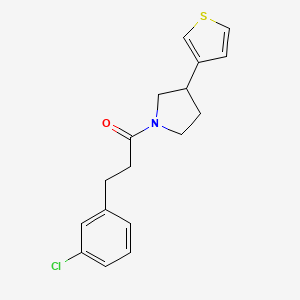
![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)
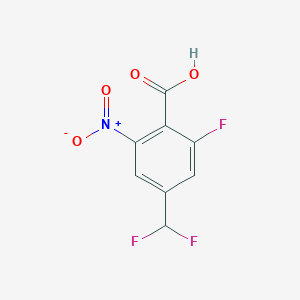
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)
![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)
